molecular formula C23H20ClN3O2S2 B2648584 N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1207003-46-0

N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2648584
CAS No.: 1207003-46-0
M. Wt: 470
InChI Key: OVHBAIMLYXFLCC-UHFFFAOYSA-N
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Description

Structural and Bioisosteric Significance of Thienopyrimidine Derivatives

Thieno[3,2-d]pyrimidine is a fused heterocyclic system comprising a thiophene ring annulated with a pyrimidine moiety. This scaffold serves as a bioisostere of adenine, the purine base integral to DNA, RNA, and cellular energy metabolism (ATP, GTP). The structural mimicry arises from the spatial arrangement of nitrogen atoms and π-electron density, enabling thienopyrimidines to interact with purine-binding pockets in enzymes and receptors.

The compound N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exemplifies strategic modifications to the core scaffold (Fig. 1):

  • Thieno[3,2-d]pyrimidine core : The 3,2-d isomer positions the sulfur atom at the 3rd position of the thiophene ring, distinct from the 2,3-d isomer, which influences electronic distribution and binding affinity.
  • Substituents :
    • 3-Ethyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets.
    • 4-Oxo moiety : Mimics the carbonyl group of adenine, facilitating hydrogen bonding.
    • 6-Phenyl ring : Stabilizes aromatic stacking in hydrophobic enzyme subpockets.
  • Sulfanyl acetamide side chain : The -S-CH2-C(O)-NH- linker introduces flexibility, enabling optimal positioning of the 5-chloro-2-methylphenyl group for target engagement.

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine and Adenine

Feature Thieno[3,2-d]pyrimidine Adenine
Core Structure Thiophene + Pyrimidine Purine
Key Functional Groups 4-Oxo, Sulfur at C3 NH2 at C6
Bioisosteric Target Kinases, PDEs DNA/RNA, Kinases

This bioisosteric design allows the compound to inhibit kinases such as VEGFR-2, where the 4-oxo group substitutes for the adenine N1 atom, while the phenyl and ethyl groups occupy adjacent hydrophobic regions.

Historical Evolution of Thieno[3,2-d]pyrimidine-Based Therapeutics

The therapeutic exploration of thienopyrimidines began in the late 20th century with synthetic studies on antimicrobial derivatives. Hozien et al. (1997) first demonstrated the scaffold’s versatility by synthesizing 1-amino-8-iminocyclopenta[b]thieno[2,3-d]pyrimidine, which showed modest activity against Bacillus cereus and Aspergillus flavus. Early work focused on cyclocondensation reactions with orthoesters and hydrazines, laying the groundwork for functionalization at the 2- and 4-positions.

The 2010s marked a shift toward kinase inhibition. Ghith et al. (2017) highlighted thieno[2,3-d]pyrimidines as ATP-competitive inhibitors of tyrosine kinases, with substitutions at the 2- and 6-positions critical for potency. Concurrently, Ali et al. (2019) systematized synthetic routes for thieno[3,2-d]pyrimidines, emphasizing Sonogashira couplings and Suzuki-Miyaura reactions to introduce aryl/alkyl groups. These advances enabled the development of derivatives like the subject compound, which incorporates a sulfanyl acetamide side chain to enhance solubility and target selectivity.

Table 2: Milestones in Thienopyrimidine Drug Discovery

Year Development Impact
1997 First antimicrobial derivatives Validated scaffold’s bioactivity
2017 Kinase inhibitor applications Established ATP-competitive inhibition
2019 Synthetic methodologies for 3,2-d isomers Enabled targeted substitutions
2023 VEGFR-2 inhibitors with apoptosis induction Achieved nM-level IC50 values

The compound’s design reflects iterative optimization: the 3-ethyl group improves metabolic stability over earlier methyl derivatives, while the 5-chloro-2-methylphenyl group augments π-π interactions in kinase pockets. Modern derivatives prioritize isoform selectivity, as seen in the 73 nM VEGFR-2 inhibition by analog 8b, which outperforms sorafenib in hepatocellular carcinoma models.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-7-5-4-6-8-15)26-23(27)30-13-20(28)25-17-11-16(24)10-9-14(17)2/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHBAIMLYXFLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the intermediate compound with N-(5-chloro-2-methylphenyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone

A structurally similar compound, 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (ECHEMI: 379236-68-7), shares the sulfanyl acetamide linkage but differs in the thienopyrimidine isomer (thieno[2,3-d] vs. [3,2-d]) and substituents (allyl and 5-methylfuran vs. ethyl and phenyl).

Thienopyrimidinone vs. Pyrimidinone/Dihydropyrimidinone
  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Journal of Applied Pharmaceutical Science, 2019) replaces the thieno-fused ring with a dihydropyrimidinone. The absence of the sulfur-containing thiophene ring reduces aromaticity and may decrease metabolic stability .
  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Crystal Structures, 2015) features a simpler pyrimidine core with diamino substituents. This increases hydrogen-bonding capacity but reduces rigidity compared to the thienopyrimidinone system .

Substituent Analysis

Aryl Acetamide Groups
  • The target compound’s 5-chloro-2-methylphenyl group contrasts with the 2,3-dichlorophenyl group in the dihydropyrimidinone analog and the indol-3-ylmethyl-oxadiazole substituent in N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, Brazilian Journal of Pharmaceutical Sciences, 2015). The latter’s indole-oxadiazole moiety may enhance π-π stacking interactions but introduce steric bulk .
Alkyl and Functional Group Modifications
  • N-(2-ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) includes an ethoxy group, improving solubility but possibly reducing membrane permeability compared to the target’s chloro-methylphenyl group .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR)
Target Compound C₂₄H₂₁ClN₃O₂S₂ 494.02 Not Reported Not Provided
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 230–232 δ 12.50 (NH), 10.10 (NHCO), 7.82 (d, J=8.2 Hz), 4.12 (SCH₂), 2.19 (CH₃)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Not Reported Not Provided
ECHEMI Analog C₂₄H₂₂N₃O₃S₂ 476.63 Not Reported Not Provided

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thienopyrimidine moiety and a chloro-substituted phenyl group. Its molecular formula is C19H18ClN3O5SC_{19}H_{18}ClN_3O_5S with a molecular weight of approximately 425.88 g/mol. The structural complexity contributes to its diverse biological activities.

In Vitro Studies

Recent studies have demonstrated the compound's anticancer potential through various in vitro assays. Notably, it has been evaluated against multiple cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The results indicate that the compound exhibits moderate to high cytotoxic activity, with IC50 values indicating effective inhibition of cell proliferation:

Cell Line IC50 (μM) Reference Compound
HepG23.105Doxorubicin
PC-32.15Doxorubicin

These findings suggest that the compound can effectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index.

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound has been shown to inhibit:

  • VEGFR-2 : This receptor is crucial for angiogenesis; its inhibition can prevent tumor growth by limiting blood supply.
  • AKT Pathway : Inhibition of this pathway leads to apoptosis in cancer cells, further contributing to its anticancer effects.

The compound induces S-phase cell cycle arrest and activates caspase-3, a critical executor of apoptosis, thereby promoting programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thienopyrimidine derivatives, providing insights into their therapeutic potential:

  • Study on Fused Thiophene Derivatives : A study highlighted the efficacy of various thiophene derivatives in inhibiting both VEGFR-2 and AKT pathways. The derivatives exhibited promising antiproliferative activity with IC50 values ranging from 0.075 to 6.96 μM for different compounds tested .
  • Cytotoxicity Profile : Another investigation assessed the cytotoxic effects of thienopyrimidine derivatives against different cancer cell lines, confirming that modifications in their structure significantly influence their biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with chloroaniline derivatives and functionalized thieno-pyrimidine intermediates. Key steps include nucleophilic substitution of the thiol group and coupling via acetamide bridges. Optimization strategies:

  • Temperature control : Maintain 60–80°C during thiol-ether bond formation to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
  • Catalysts : Employ triethylamine or DMAP to accelerate coupling reactions .
  • Yield improvement : Stepwise purification via column chromatography and recrystallization can achieve yields >80% .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Confirm regiochemistry of the thieno-pyrimidine core and acetamide linkage (e.g., δ 10.10 ppm for NHCO in DMSO-d6) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 476.39) .
  • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
  • X-ray crystallography : Resolve crystal packing and absolute configuration (e.g., monoclinic P21/c space group) .

Q. How can researchers determine the solubility profile of this compound for in vitro biological assays?

  • Methodological Answer :

  • Experimental approach : Use the saturation shake-flask method in buffers (pH 4–8) and organic solvents (DMSO, ethanol).
  • Key findings : Limited aqueous solubility (likely <1 mg/mL) but high solubility in DMSO (>50 mg/mL), making it suitable for stock solutions .
  • Dynamic light scattering (DLS) : Assess aggregation tendencies in biological media .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for thieno[3,2-d]pyrimidine derivatives like this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents on the phenyl (e.g., 4-fluorobenzyl vs. 3-chlorophenyl) and thieno-pyrimidine moieties .
  • Biological assays : Compare IC50 values in kinase inhibition or cytotoxicity assays (e.g., analogs with 3-ethyl groups show enhanced activity) .
  • Computational modeling : Dock optimized structures into target proteins (e.g., EGFR or CDK2) using Schrödinger Suite to identify key H-bond interactions .

Q. How do crystallographic data contribute to understanding the molecular interactions of this compound with biological targets?

  • Methodological Answer :

  • X-ray crystallography : Reveals planar conformation of the thieno-pyrimidine core, facilitating π-π stacking with aromatic residues in enzyme active sites .
  • Hydrogen bonding : The sulfanyl acetamide group forms H-bonds with backbone amides (e.g., Asn-818 in EGFR), as shown in crystal structures .
  • Torsion angles : Adjustments in the ethylene linker (C-S-C angle ~105°) optimize binding pocket occupancy .

Q. What methodological approaches are recommended to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Purity validation : Re-analyze compounds via HPLC-UV/MS to rule out impurities (>98% purity required) .
  • Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and normalize to positive controls (e.g., doxorubicin) .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .

Q. How can the reactivity of the sulfanyl acetamide moiety be leveraged for further functionalization in medicinal chemistry applications?

  • Methodological Answer :

  • Thiol-ene reactions : Introduce alkyl/aryl groups via Michael addition using acrylates or maleimides .
  • Oxidation : Convert the sulfanyl group to sulfone/sulfoxide derivatives using m-CPBA to modulate electronic properties .
  • Bioconjugation : Couple with PEG linkers or fluorescent tags via thiol-maleimide "click" chemistry for prodrug development .

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